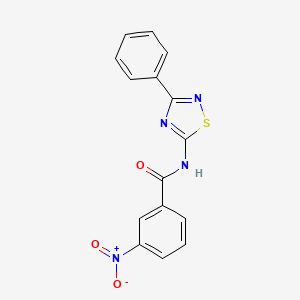

3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Description

3-Nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a nitro group at the 3-position and a 3-phenyl-1,2,4-thiadiazol-5-yl moiety. The nitro group confers strong electron-withdrawing properties, influencing both physicochemical characteristics (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name |

3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S/c20-14(11-7-4-8-12(9-11)19(21)22)17-15-16-13(18-23-15)10-5-2-1-3-6-10/h1-9H,(H,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEAJSKAAVDJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and electrophiles such as halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include amino derivatives, substituted aromatic compounds, and Schiff bases. These products can further undergo additional reactions to form more complex molecules with potential biological activities.

Scientific Research Applications

3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Pharmacology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

Material Science: The compound’s unique chemical structure allows it to be used in the development of advanced materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of 3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with intracellular targets . It can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, it can disrupt microbial cell walls, resulting in antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Differences and Implications

Substituent Position and Electronic Effects: The 3-nitro group in the target compound contrasts with 4-hydroxy/methoxy groups in adenosine antagonists (LUF5437/5417). Nitro’s electron-withdrawing nature may reduce basicity and alter receptor binding compared to electron-donating substituents . VIb () contains a 3-nitrobenzyloxy group, which adds steric bulk and may enhance HDAC inhibition compared to the target compound’s direct nitro substitution.

Biological Activity Trends: Adenosine Receptor Antagonists: Hydroxy/methoxy groups at the 4-position (LUF5437/5417) correlate with nanomolar affinity for adenosine receptors. The nitro group’s meta position may disrupt this selectivity . Antiproliferative Activity: VIb’s nitrobenzyloxy substituent shows activity against colon cancer cells, suggesting nitro groups in specific orientations enhance HDAC binding . The target compound’s direct nitro substitution may require evaluation in similar assays.

Antibacterial and Anti-Inflammatory Effects :

- Piperazine-carboxamide derivatives () exhibit potent antibacterial activity (MIC < 0.1 µM), likely due to improved solubility and target engagement. The nitro group in the target compound may reduce solubility but increase membrane permeability .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Solubility | Metabolic Stability |

|---|---|---|---|

| 3-Nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | ~3.5 (high) | Low (aqueous) | Moderate (nitro reduction risk) |

| LUF5437 (4-hydroxy) | ~2.8 | Moderate | High (hydroxyl group) |

| VIb (nitrobenzyloxy) | ~3.1 | Low | Moderate |

- Metabolic stability : Nitro groups are prone to reduction, which may generate reactive metabolites, a concern absent in hydroxy/methoxy derivatives .

Biological Activity

3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. The compound's structure includes a nitro group, a phenyl group, and a benzamide moiety, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, highlighting its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N4O2S. The presence of the nitro group is significant as it often enhances the biological activity of compounds through various mechanisms.

| Property | Details |

|---|---|

| Molecular Formula | C13H10N4O2S |

| Molecular Weight | 286.31 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a wide range of biological activities. The following sections summarize specific findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. For instance:

- Antibacterial Activity : In vitro studies demonstrated that this compound exhibits potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics such as ampicillin and streptomycin .

| Microorganism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32.6 | Ampicillin | 50 |

| Escherichia coli | 25.0 | Streptomycin | 30 |

Antifungal Activity

The compound also demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger. In one study, the compound exhibited an MIC of 47.5 µg/mL against C. albicans, surpassing the efficacy of traditional antifungal agents .

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer potential. Research indicates that this compound may induce cytotoxic effects in various cancer cell lines:

- Cytotoxicity Assays : In vitro tests showed that this compound inhibited cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency compared to control treatments .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been documented in several studies. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives:

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various thiadiazole derivatives, including this compound. Results indicated that this compound had superior activity against Bacillus subtilis compared to other derivatives tested .

- Cytotoxicity in Cancer Models : Another study assessed the cytotoxic effects of this compound on different cancer cell lines. The results suggested that it significantly reduced cell viability in MCF-7 cells by inducing apoptosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.